molecular formula C17H18FN3O2 B5734436 1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine

1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B5734436
M. Wt: 315.34 g/mol
InChI Key: HDKLJQNQCJBVDA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. This compound features a fluorophenyl group and a nitrophenylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-nitrobenzyl chloride.

    Formation of Intermediate: The 4-fluoroaniline is reacted with piperazine to form 1-(4-fluorophenyl)piperazine.

    Final Product Formation: The intermediate is then reacted with 2-nitrobenzyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Substitution: The piperazine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products Formed

    Reduction of Nitro Group: 1-(4-fluorophenyl)-4-[(2-aminophenyl)methyl]piperazine.

    Substitution on Piperazine Ring: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine would depend on its specific biological target. Generally, compounds in the piperazine class can interact with various receptors or enzymes in the body, leading to a range of pharmacological effects. The fluorophenyl and nitrophenylmethyl groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-fluorophenyl)-4-[(2-aminophenyl)methyl]piperazine: Similar structure but with an amine group instead of a nitro group.

Uniqueness

1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both a fluorophenyl and a nitrophenylmethyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-15-5-7-16(8-6-15)20-11-9-19(10-12-20)13-14-3-1-2-4-17(14)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKLJQNQCJBVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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